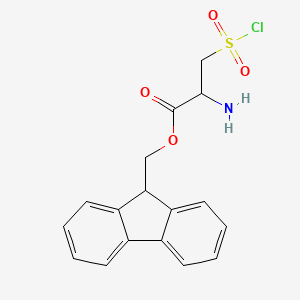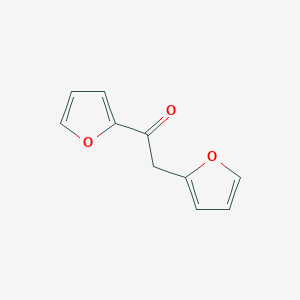
1,2-Di(2-furyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Di(furan-2-yl)ethanone is an organic compound characterized by the presence of two furan rings attached to an ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Di(furan-2-yl)ethanone can be synthesized through various methods. One common approach involves the reductive dimerization of furan-2-carbaldehyde. This process can be carried out chemically or electrochemically, often involving the use of a static mixer to enhance yield, purity, chemoselectivity, and stereoselectivity .
Industrial Production Methods: In industrial settings, the continuous preparation of 1,2-di(furan-2-yl)ethane-1,2-diol from furan-2-carbaldehyde is a notable method. This process can be optimized for greater efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1,2-Di(furan-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The furan rings can undergo substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Substitution reactions often involve reagents like halogens, acids, or bases under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1,2-Di(furan-2-yl)ethanone has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of biochemical pathways and interactions.
Industry: The compound is utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which 1,2-di(furan-2-yl)ethanone exerts its effects involves interactions with molecular targets and pathways. The furan rings and ethanone group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. These interactions can affect biological pathways, making the compound valuable in biochemical and pharmaceutical research.
Comparison with Similar Compounds
2-Acetylfuran: This compound is similar in structure but has only one furan ring attached to an ethanone group.
Furyl methyl ketone: Another related compound with a single furan ring and a methyl ketone group.
Uniqueness: 1,2-Di(furan-2-yl)ethanone is unique due to the presence of two furan rings, which enhances its reactivity and potential applications compared to similar compounds with only one furan ring. This structural feature allows for more diverse chemical reactions and interactions, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
51490-07-4 |
|---|---|
Molecular Formula |
C10H8O3 |
Molecular Weight |
176.17 g/mol |
IUPAC Name |
1,2-bis(furan-2-yl)ethanone |
InChI |
InChI=1S/C10H8O3/c11-9(10-4-2-6-13-10)7-8-3-1-5-12-8/h1-6H,7H2 |
InChI Key |
IUJVFEIAUZULLR-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CC(=O)C2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


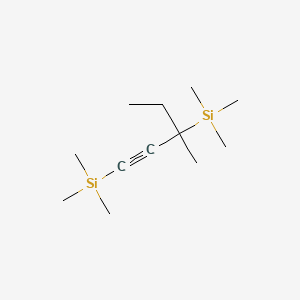
![7-Methylidene-5-(propan-2-yl)bicyclo[3.2.0]heptan-2-one](/img/structure/B13952113.png)
![2,3-Diethyl-2,3-dihydrothieno[3,4-b][1,4]dithiine](/img/structure/B13952118.png)

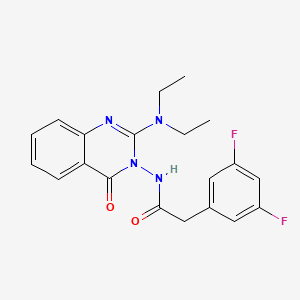
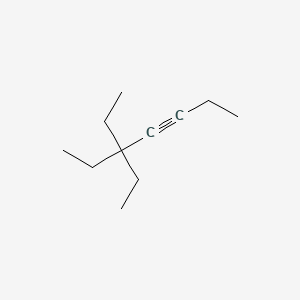
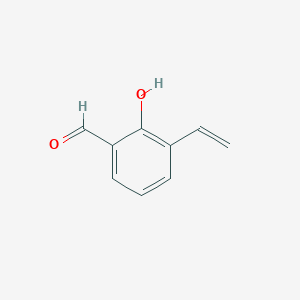
![2-Amino-1-(2-(bromomethyl)-6-azaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13952157.png)

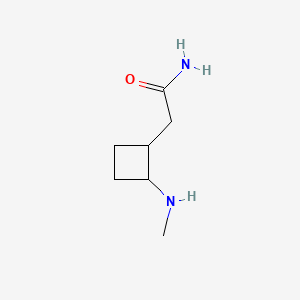
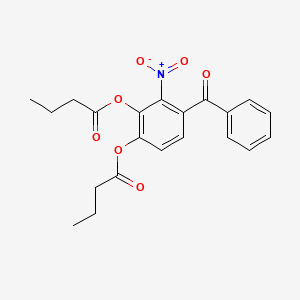
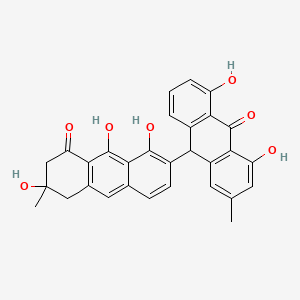
![(6-Ethyl-6-azaspiro[3.4]octan-2-yl)methanol](/img/structure/B13952201.png)
